molecular formula C9H12N2O6 B12382845 Uridine-d12

Uridine-d12

Cat. No.: B12382845
M. Wt: 256.27 g/mol
InChI Key: DRTQHJPVMGBUCF-FQTNYLPISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine-d12 involves the incorporation of deuterium atoms into the uridine molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents. One common approach is the catalytic hydrogenation of uridine in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and advanced purification techniques to ensure high purity and yield. The process may include steps such as crystallization, chromatography, and lyophilization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Uridine-d12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various uracil and dihydrouridine derivatives, which can be further utilized in biochemical and pharmaceutical research .

Scientific Research Applications

Uridine-d12 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in metabolic studies to investigate biochemical pathways and enzyme activities.

    Biology: Employed in studies of nucleic acid metabolism and RNA synthesis.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new pharmaceuticals and diagnostic tools .

Mechanism of Action

Uridine-d12 exerts its effects by participating in various biochemical pathways. It is incorporated into nucleic acids, where it plays a crucial role in RNA synthesis and metabolism. The deuterium labeling allows researchers to track the compound’s movement and transformation within biological systems. Molecular targets include enzymes involved in nucleotide metabolism, such as uridine phosphorylase and ribonucleotide reductase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in isotope labeling experiments. The presence of deuterium atoms allows for precise tracking and quantification in metabolic studies, making it a valuable tool for researchers .

Properties

Molecular Formula

C9H12N2O6

Molecular Weight

256.27 g/mol

IUPAC Name

3,5,6-trideuterio-1-[(2R,3R,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6?,7-,8-/m1/s1/i1D,2D,3D2,4D,6D,7D,8D,12D,14D,15D/hD

InChI Key

DRTQHJPVMGBUCF-FQTNYLPISA-N

Isomeric SMILES

[2H]C1=C(N(C(=O)N(C1=O)[2H])[C@]2([C@](C([C@@](O2)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])O[2H])[2H])[2H]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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